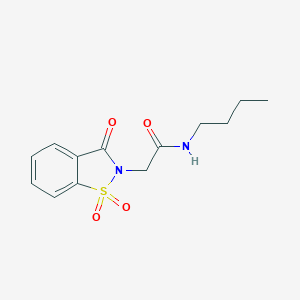![molecular formula C19H19NO B277672 2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone, commonly known as DMABI, is a fluorescent probe that has been widely used in scientific research. It is a synthetic compound that has been synthesized through various methods. DMABI has been found to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.
Mécanisme D'action
DMABI works by binding to metal ions and undergoing a chemical reaction that results in the emission of fluorescence. The mechanism of action of DMABI is based on the concept of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
DMABI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMABI has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DMABI has several advantages as a fluorescent probe. It is highly sensitive and selective, making it a valuable tool for detecting and quantifying metal ions in biological samples. However, DMABI also has some limitations. It is relatively expensive and can be difficult to synthesize. Additionally, DMABI has a tendency to bind to proteins, which can interfere with its fluorescence emission.
Orientations Futures
There are several future directions for research involving DMABI. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of DMABI's potential as an anti-cancer agent. Additionally, DMABI could be used to study the role of metal ions in various biological processes, such as enzyme activity and protein-ligand interactions.
Conclusion:
DMABI is a valuable tool in scientific research, with a range of applications in the study of metal ions, enzyme activity, and protein-ligand interactions. While it has several advantages as a fluorescent probe, it also has some limitations that need to be taken into account. Future research involving DMABI could lead to new insights into the role of metal ions in biological processes and the development of new anti-cancer agents.
Méthodes De Synthèse
DMABI can be synthesized through a variety of methods, including the condensation of 2-acetyl-5-methyl-1-indanone with 4-dimethylaminobenzaldehyde in the presence of a base. The reaction yields DMABI as a yellow solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
DMABI has been used extensively in scientific research as a fluorescent probe. It has been used to detect and quantify metal ions, such as copper and zinc, in biological samples. DMABI has also been used to study protein-ligand interactions, as well as to investigate enzyme activity.
Propriétés
Formule moléculaire |
C19H19NO |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H19NO/c1-13-4-9-18-15(10-13)12-16(19(18)21)11-14-5-7-17(8-6-14)20(2)3/h4-11H,12H2,1-3H3/b16-11+ |
Clé InChI |
DCNZSOINCRFTJX-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C2 |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C2 |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)



![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)